Cas no 73365-02-3 (tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate)

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylateは、光学活性なピロリジン誘導体であり、有機合成において重要な中間体です。Boc基(tert-butoxycarbonyl)で保護されたアミンとアルデヒド官能基を有しており、不斉合成や医薬品中間体の構築に広く利用されています。高い立体選択性と反応性を備え、複雑なキラル化合物の合成に適しています。特に、ピロリジン骨格は多くの生物活性化合物に含まれるため、創薬研究において価値が高いです。安定性が良く、取り扱いが比較的容易な点も特徴です。

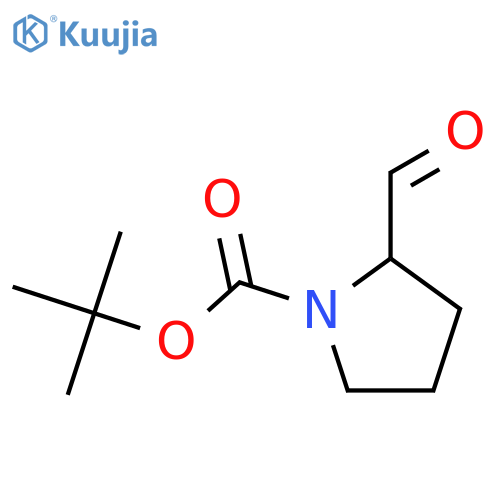

73365-02-3 structure

商品名:tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- N-Boc-D-Prolinal

- N-t-BOC-D-prolinal

- N-(tert-Butoxycarbonyl)-D-prolinal

- (R)-N-BOC-Prolinal

- (R)-tert-butyl 2-formylpyrrolidine-1-carboxylate

- Boc-D-prolinal

- tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate

- tert-Butyl (R)-2-Formylpyrrolidine-1-carboxylate

- (R)-2-Formylpyrrolidine-1-carboxylic Acid tert-Butyl Ester

- 1-Pyrrolidinecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester, (2R)-

- Boc- D-Prolinal

- PubChem15956

- (r)-(+)-1-boc-2-pyrrolidinecarbaldehyde

- (2R)-N-BOC-prolinal

- N-(t-butoxycarbonyl)D-prolina

- (R)-1-tert-butoxycarbonyl-pyrrolidine-2-carbaldehyde

- Boc-D-Pro-PAM resin (100-200 mesh)

- 73365-02-3

- MFCD01321389

- (2R)-N-tert-Butyloxycarbonylpyrrolidin -2-vlmethanal

- YDBPZCVWPFMBDH-MRVPVSSYSA-N

- 1,1-dimethylethyl (2r)-2-formyl-1-pyrrolidinecarboxylate

- (R)-2-formyl-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester

- DTXSID40426548

- (r)-2-formyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- SCHEMBL338312

- AKOS015841247

- (R)-N-Boc-2-Formyl-pyrrolidine

- (R)-t-Butyl 2-formyl-1-pyrrolidinecarboxylate

- EN300-170386

- A837809

- BCP06800

- (R)-2-formyl-pyrrolidine-1-carboxylic acid t-butyl ester

- tert-butyl (2R)-formyl-1-pyrrolidinecarboxylate

- N-(t-butoxycarbonyl)D-prolinal

- (R)-2-Formyl-pyrrolidine-1-carboxylic acid, t-butyl ester

- (R)-2-Formyl-1-pyrrolidinecarboxylic acid, 1,1-dimethylethyl ester

- Z1255435319

- N-(t-butoxycarbonyl)-D-prolinal

- tert-butyl-(R)-2-formylpyrrolidine-1-carboxylate

- N-(tert-Butoxycarbonyl)-D-prolinal, 97%

- MFCD00801184

- CS-W008700

- AM20100704

- B5395

- DS-13528

- 2-(R)-Formyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- (R)-1-N-Boc-2-Formylpyrrolidine

-

- MDL: MFCD01321389

- インチ: 1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h7-8H,4-6H2,1-3H3/t8-/m1/s1

- InChIKey: YDBPZCVWPFMBDH-MRVPVSSYSA-N

- ほほえんだ: O(C(N1C([H])([H])C([H])([H])C([H])([H])[C@]1([H])C([H])=O)=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 199.12100

- どういたいしつりょう: 199.121

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 1.2

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 46.6

じっけんとくせい

- 色と性状: 固体。

- 密度みつど: 1.059 g/mL at 25 °C(lit.)

- ふってん: 228 °C(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.461(lit.)

- PSA: 46.61000

- LogP: 1.52270

- ようかいせい: まだ確定していません。

- かんど: Air Sensitive

- 光学活性: [α]23/D +83°, neat

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:<0°C

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021942-5g |

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate |

73365-02-3 | 97% | 5g |

¥141 | 2024-05-21 | |

| abcr | AB211885-25 g |

N-Boc-D-prolinal, 97%; . |

73365-02-3 | 97% | 25g |

€274.20 | 2023-05-06 | |

| eNovation Chemicals LLC | D375926-50g |

N-(tert-Butoxycarbonyl)-D-prolinal |

73365-02-3 | 97% | 50g |

$1400 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14740-5g |

(R)-tert-butyl 2-formylpyrrolidine-1-carboxylate |

73365-02-3 | 5g |

¥316.0 | 2021-09-08 | ||

| Chemenu | CM254807-25g |

N-Boc-D-Prolinal |

73365-02-3 | 95%+ | 25g |

$*** | 2023-05-29 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1041043-10g |

(R)-tert-butyl 2-formylpyrrolidine-1-carboxylate |

73365-02-3 | 98% | 10g |

¥282.00 | 2024-07-28 | |

| Enamine | EN300-170386-2.5g |

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate |

73365-02-3 | 95% | 2.5g |

$42.0 | 2023-11-13 | |

| Chemenu | CM254807-5g |

N-Boc-D-Prolinal |

73365-02-3 | 95+% | 5g |

$105 | 2021-08-04 | |

| Enamine | EN300-170386-5.0g |

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate |

73365-02-3 | 95% | 5g |

$72.0 | 2023-05-06 | |

| Enamine | EN300-170386-50.0g |

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate |

73365-02-3 | 95% | 50g |

$460.0 | 2023-05-06 |

tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate 関連文献

-

Monika Bilska-Markowska,Marcin Ka?mierczak Org. Biomol. Chem. 2023 21 1095

73365-02-3 (tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate) 関連製品

- 117625-90-8(tert-butyl 2-formylpyrrolidine-1-carboxylate)

- 92012-22-1(tert-butyl 2-acetylpyrrolidine-1-carboxylate)

- 69610-41-9(tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate)

- 157634-02-1(N-Boc-2-piperidine Carboxyaldehyde)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:73365-02-3)tert-butyl (2R)-2-formylpyrrolidine-1-carboxylate

清らかである:99%

はかる:100g

価格 ($):294.0